molecular formula C12H17Cl2NO2S B2687716 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride CAS No. 2197055-06-2

4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride

Cat. No.: B2687716
CAS No.: 2197055-06-2
M. Wt: 310.23
InChI Key: HDFBFVCIOCMCML-UHFFFAOYSA-N
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Description

4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride is a synthetic organic compound characterized by its unique thiane ring structure and the presence of both amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dione precursor and a sulfur source. Common reagents include thiourea or sulfur dichloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of a chlorobenzene derivative with the thiane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the chlorinated intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Bulk Synthesis of Precursors: Large-scale preparation of the dione and chlorobenzene derivatives.

    Catalytic Reactions: Use of high-efficiency catalysts to facilitate the Friedel-Crafts and amination reactions.

    Purification: Techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions, leading to a variety of amino, alkyl, or aryl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biochemical Probes: Utilized in studies to understand biochemical pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Incorporated into polymers and materials for enhanced properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways: It may inhibit or activate biochemical pathways, leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-[(4-bromophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-4-[(4-methylphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride: Contains a methyl group instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom in 4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions.

    Thiane Ring: The thiane ring structure is relatively rare and provides distinct chemical and physical properties compared to other heterocycles.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFBFVCIOCMCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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